![molecular formula C16H18NO3P B14512826 Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate CAS No. 62855-45-2](/img/structure/B14512826.png)
Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate is an organophosphorus compound with the molecular formula C16H18NO3P. This compound is characterized by the presence of a phosphonate group attached to a naphthalene ring substituted with a cyano group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 4-cyanonaphthalen-1-ylmethyl bromide under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acid derivatives, while reduction of the cyano group produces amines .
Aplicaciones Científicas De Investigación
Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the enzyme active sites .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound with similar reactivity but lacking the naphthalene and cyano groups.
Diethyl cyanomethylphosphonate: Similar in structure but with a different aromatic ring system.
Diethyl 4-methylbenzylphosphonate: Contains a benzyl group instead of a naphthalene ring.
Propiedades
Número CAS |
62855-45-2 |
|---|---|
Fórmula molecular |
C16H18NO3P |
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
4-(diethoxyphosphorylmethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H18NO3P/c1-3-19-21(18,20-4-2)12-14-10-9-13(11-17)15-7-5-6-8-16(14)15/h5-10H,3-4,12H2,1-2H3 |
Clave InChI |
WVAYGVKREJSZHI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



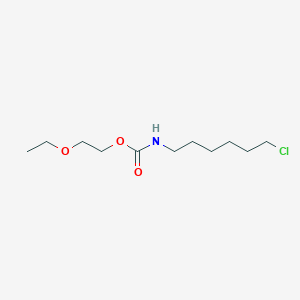

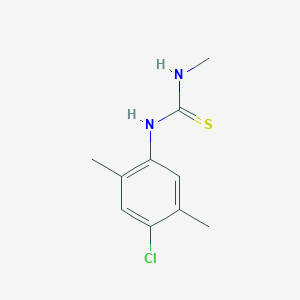

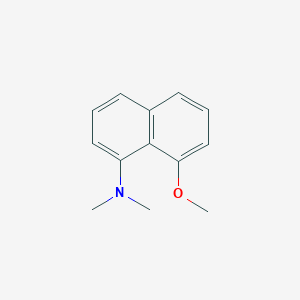
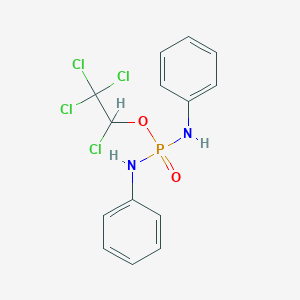
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
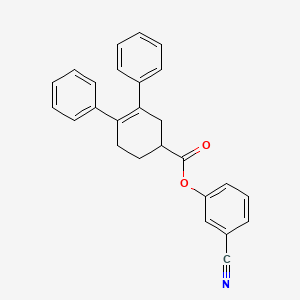
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
